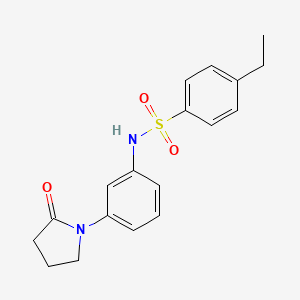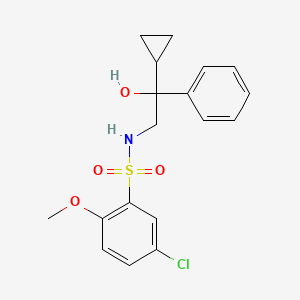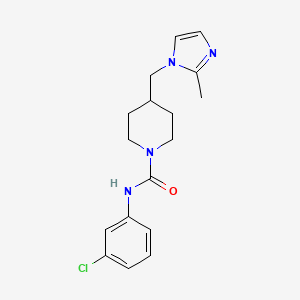![molecular formula C18H16FN3O3S2 B2992473 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 893985-35-8](/img/structure/B2992473.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide” is a compound that belongs to the class of imidazo[2,1-b]thiazoles . Imidazo[2,1-b]thiazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles, which includes the compound , is typically based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazoles is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving imidazo[2,1-b]thiazoles depend on the structure of the starting bromo ketone. When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazoles can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research on derivatives closely related to N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide has shown significant anticancer potential. A study involving the synthesis and evaluation of aminothiazole-paeonol derivatives demonstrated high anticancer effects on human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells) among other cancer cell lines. These compounds exhibited superior potency against AGS and HT-29 human cancer cell lines compared to 5-fluorouracil, highlighting their promise as lead compounds for developing anticancer agents, especially for gastrointestinal adenocarcinoma (Tsai et al., 2016).
Photodynamic Therapy Applications
The photophysical and photochemical properties of certain benzenesulfonamide derivatives, particularly those involving zinc phthalocyanine, have been explored for their application in photodynamic therapy (PDT) for cancer treatment. A study highlighted the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in PDT, indicating their significant potential in cancer therapy applications due to their good fluorescence properties and high photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Kynurenine 3-Hydroxylase Inhibition
Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has identified these compounds as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which is linked to several diseases, including neurodegenerative disorders and cancer. The study discovered compounds with significant in vitro inhibitory activity, suggesting their utility in investigating the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).
Detection of Thiophenols
Benzenesulfonamide derivatives have also been utilized in the development of fluorescent probes for the selective detection of thiophenols over aliphatic thiols, an important distinction in chemical, biological, and environmental sciences. A study introduced a new design for a reaction-based fluorescent probe, leveraging the strong electron-withdrawing characteristics of the benzenesulfonamide group, to achieve high selectivity and sensitivity in thiophenol detection, demonstrating its practical application for environmental and biological monitoring (Wang et al., 2012).
Wirkmechanismus
Target of Action
The compound N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide is a derivative of the imidazo[2,1-b][1,3]thiazole system . This class of compounds has been found to have a broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents
Mode of Action
It is known that derivatives of the imidazo[2,1-b][1,3]thiazole system have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may interact with its targets to inhibit cell proliferation or induce apoptosis in cancer cells.
Biochemical Pathways
Given its potential anticancer activity, it is likely that it affects pathways related to cell proliferation, apoptosis, and dna repair .
Pharmacokinetics
Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have similar solubility properties, which could impact its absorption and distribution in the body.
Result of Action
It is known that derivatives of the imidazo[2,1-b][1,3]thiazole system have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have similar effects, potentially leading to a reduction in tumor size or slowing the progression of the disease.
Zukünftige Richtungen
Imidazo[2,1-b]thiazoles, including “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide”, present a promising area of research due to their diverse biological activities . Future research could focus on exploring their potential applications in medicine, particularly as anticancer, anti-inflammatory, antimicrobial, and antibacterial agents . Additionally, their use as catalysts in asymmetric synthesis presents another interesting avenue for future research .
Eigenschaften
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c1-25-17-7-6-14(10-15(17)19)27(23,24)21-13-4-2-12(3-5-13)16-11-22-8-9-26-18(22)20-16/h2-7,10-11,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAYTFSGMXFZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2992391.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2992394.png)







amino]acetic acid](/img/structure/B2992408.png)


![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2992412.png)
